

Technical Safety & Handling Guide: 2,4-Dimethoxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dimethoxy-5-methylbenzaldehyde

CAS No.: 7149-91-9

Cat. No.: B1618929

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CAS Registry Number: 7149-91-9 Document Type: Technical Whitepaper & Safety Protocol

Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers

Executive Summary

This guide provides an in-depth technical analysis of **2,4-Dimethoxy-5-methylbenzaldehyde**, a specialized aromatic aldehyde used as a fine chemical intermediate in the synthesis of complex pharmaceutical scaffolds and natural products. Unlike generic Safety Data Sheets (SDS), this document integrates standard hazard data with field-proven handling protocols.

As a Senior Application Scientist, I emphasize that the primary operational risks with this compound are not merely its acute toxicity, but its chemical instability (oxidation) and irritant properties. The electron-rich nature of the benzene ring, activated by two methoxy groups and a methyl group, makes the aldehyde moiety particularly susceptible to autoxidation to the corresponding benzoic acid. Therefore, preserving chemical integrity is as critical as ensuring personnel safety.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Structural Analysis & Reactivity

The molecule features a benzaldehyde core substituted with two electron-donating methoxy groups (-OCH₃) at the 2 and 4 positions and a methyl group (-CH₃) at the 5 position.

- **Electronic Effect:** The ortho and para methoxy groups strongly activate the ring, making it electron-rich. This increases the nucleophilicity of the ring but also makes the aldehyde carbonyl oxygen more basic and prone to oxidative degradation.
- **Physical State:** While many isomers are explicitly defined in literature, CAS 7149-91-9 is typically a crystalline solid at room temperature, similar to its isomer 2,4-dimethoxy-3-methylbenzaldehyde (mp 52–54 °C).

Quantitative Data Table

Property	Value	Technical Note
CAS Number	7149-91-9	Unique identifier for the 5-methyl isomer.[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	
Molecular Weight	180.20 g/mol	
Physical State	Solid (Crystalline)	White to off-white powder/crystals.
Solubility	Organic Solvents	Soluble in DCM, DMSO, MeOH, EtOAc. Insoluble in water.
Melting Point	Est. 50–80 °C	Based on structural analogs (isomeric methoxy-methylbenzaldehydes).
Reactivity	Oxidation Sensitive	Rapidly oxidizes to 2,4-dimethoxy-5-methylbenzoic acid in air.

Part 2: Hazard Identification & Toxicology (GHS)

GHS Classification

Under the Globally Harmonized System (GHS), this compound is classified as an Irritant.

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[3][5]
 - H319: Causes serious eye irritation.[3][5]
 - H335: May cause respiratory irritation.[3][5]

Mechanistic Toxicology

- Schiff Base Formation: As an aldehyde, the compound can react with amine groups in proteins (Schiff base formation), which is a primary mechanism for skin sensitization and irritation.
- Mucosal Irritation: Inhalation of dust or vapors (if heated) triggers the TRPA1 ion channels in sensory nerves, leading to the coughing/irritation reflex associated with H335.

Part 3: Safe Handling & Lifecycle Management

The "Inert Chain of Custody"

To maintain the purity required for drug development (typically >98%), this compound must be handled under an "Inert Chain of Custody." Standard lab air exposure will degrade the aldehyde functionality, leading to stoichiometry errors in subsequent reactions (e.g., Wittig olefination or Reductive amination).

Protocol: Inert Handling

- Receipt: Upon receipt, verify the container seal. If the compound is yellowing, it indicates oxidation.
- Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
- Usage: Allow the container to reach room temperature before opening to prevent water condensation, which accelerates degradation.

Visualization: Material Lifecycle Workflow

The following diagram outlines the critical decision points for handling this sensitive intermediate.



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Figure 1: Lifecycle management workflow emphasizing quality control points to detect oxidative degradation.

Part 4: Emergency Response & First Aid

Fire Fighting Measures

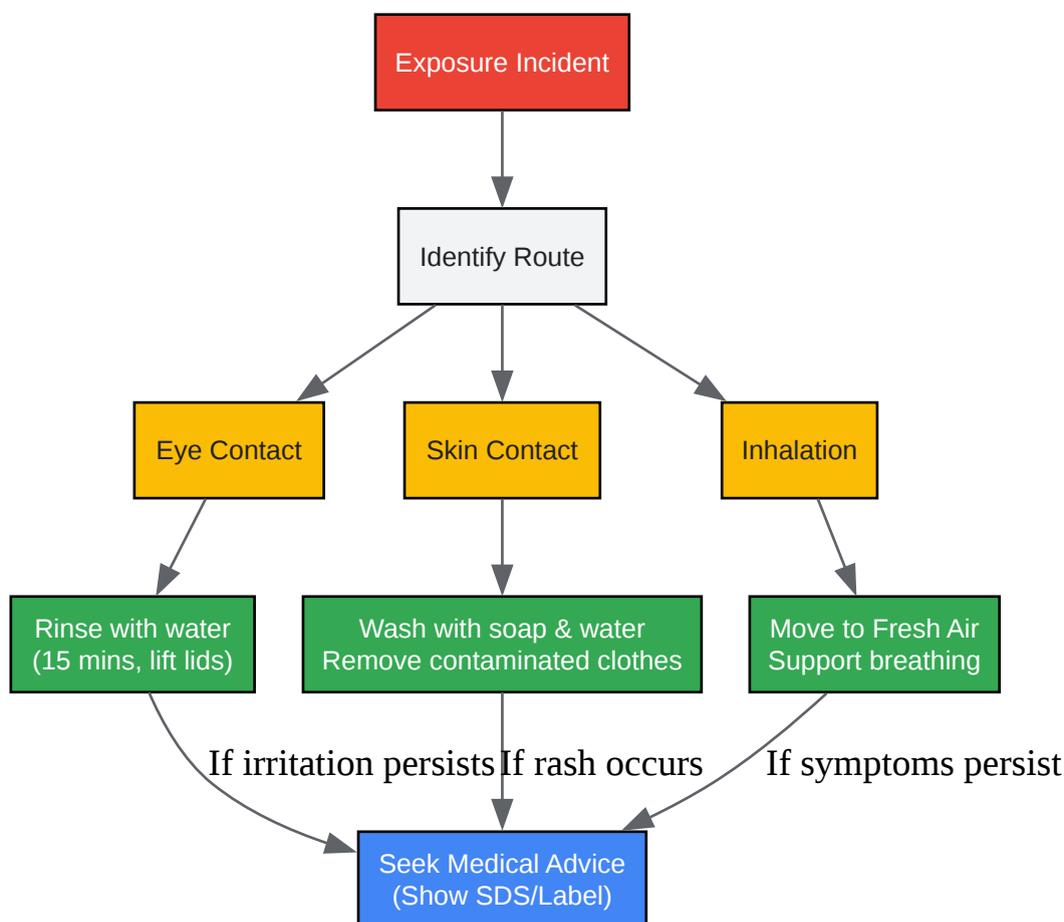
- Media: Use Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam. Do NOT use a solid water stream, as it may scatter the molten material.
- Combustion Products: Emits Carbon Monoxide (CO) and Carbon Dioxide (CO₂).

Accidental Release (Spills)

- Evacuate: Clear the immediate area of non-essential personnel.
- PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and an N95 particulate respirator.
- Containment: Sweep up the solid carefully to avoid dust generation. If in solution, absorb with vermiculite.
- Neutralization: No specific neutralizer is required; wash the area with soap and water to remove organic residues.

First Aid Logic Tree

This self-validating logic tree guides the immediate response to exposure.



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Figure 2: Decision logic for emergency response, prioritizing immediate decontamination followed by medical assessment.

Part 5: Synthesis Utility & Application Context[6][7]

For researchers, this compound is a valuable "Building Block" (Category: Aromatic Aldehydes). [6][7] Its specific substitution pattern (2,4-dimethoxy-5-methyl) allows for the construction of highly functionalized heterocyclic systems.

- Key Reaction:Knoevenagel Condensation. The aldehyde group reacts with active methylene compounds (e.g., malonic acid) to form cinnamic acid derivatives.

- Key Reaction: Reductive Amination. Used to introduce the benzyl moiety into amine-containing drugs.
- Validation: In any synthesis plan, the purity of this aldehyde is the rate-limiting factor for yield. Using oxidized material (containing benzoic acid) will quench basic catalysts (like piperidine) used in condensations.

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